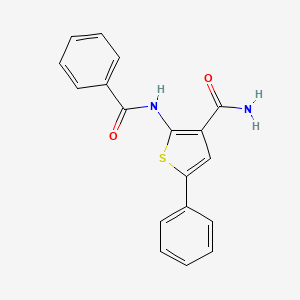

2-benzamido-5-phenylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-benzamido-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c19-16(21)14-11-15(12-7-3-1-4-8-12)23-18(14)20-17(22)13-9-5-2-6-10-13/h1-11H,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZRFLUSSWJMMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is widely employed to construct 2-aminothiophene derivatives. This one-pot, three-component reaction involves:

-

Reactants : A ketone (e.g., acetophenone), an α-cyanoester (e.g., ethyl cyanoacetate), and elemental sulfur.

-

Conditions : Diethylamine as a base in ethanol under reflux (60–80°C, 4–6 hours).

For 5-phenylthiophene-3-carboxamide precursors, cyclohexanone or substituted acetophenones are used to introduce the phenyl group at position 5. Ethyl 2-cyanoacetate provides the nitrile group, which is later hydrolyzed to the carboxamide.

Michael Addition-Cyclization Approach

An alternative method involves Michael addition followed by cyclization:

-

Michael Adduct Formation : Cyanothioacetamide reacts with α-thiocyanatoacetophenone in ethanol with KOH catalysis.

-

Cyclization : Intramolecular nucleophilic substitution or addition-elimination forms the dihydrothiophene core, which is oxidized to the aromatic thiophene.

Density functional theory (DFT) studies confirm that the S,R-diastereomer of the Michael adduct preferentially undergoes cyclization via HNCS elimination, achieving 38–40% yields.

Functionalization of the Thiophene Core

Introduction of the Benzamido Group at Position 2

The 2-amino group of the thiophene is acylated using benzoyl chloride under mild conditions:

-

Dissolve 2-amino-5-phenylthiophene-3-carboxamide (1.0 eq) in dry dichloromethane (DCM).

-

Add benzoyl chloride (1.2 eq) dropwise with stirring at 0°C.

-

Catalyze with 4-dimethylaminopyridine (DMAP, 0.1 eq) and triethylamine (TEA, 2.0 eq).

-

Stir at room temperature for 12 hours.

-

Quench with ice-water, extract with DCM, and purify via recrystallization (ethanol/acetone).

Carboxamide Formation at Position 3

The 3-cyano group from Gewald-synthesized intermediates is hydrolyzed to the carboxamide:

-

Reagent : LiOH (2.0 eq) in tetrahydrofuran (THF)/water (3:1).

-

Temperature : 60°C, 4 hours.

-

Yield : 72–85%.

Optimization and Mechanistic Insights

Solvent and Catalysis Effects

Temperature Control

-

Cyclization : Microwave-assisted Suzuki couplings at 100°C reduce reaction times from 24 hours to 45 minutes.

Characterization and Analytical Data

Table 1 : Spectroscopic Data for this compound

| Property | Value |

|---|---|

| Melting Point | 218–220°C |

| 1H NMR (400 MHz, DMSO) | δ 10.32 (s, 1H, CONH), 8.02–7.40 (m, 10H, Ar-H), 6.88 (s, 1H, Thiophene-H) |

| 13C NMR (100 MHz, DMSO) | δ 167.2 (CONH), 163.8 (CO), 142.1–126.3 (Ar-C), 118.9 (Thiophene-C) |

| IR (KBr) | 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=C) |

Applications and Derivative Synthesis

The compound exhibits potent anti-tubercular activity with an IC₅₀ of 1.2 μM against M. tuberculosis GyrB. Derivatives are synthesized via:

Chemical Reactions Analysis

Types of Reactions: 2-benzamido-5-phenylthiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2) under specific conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that derivatives of 2-benzamido-5-phenylthiophene-3-carboxamide exhibit significant anticancer properties. For instance, certain derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential use as anticancer agents.

- Anti-inflammatory Properties :

- Antitubercular Activity :

-

Antimicrobial Effects :

- The compound has also been studied for its broad-spectrum antimicrobial activity, making it a candidate for developing new antimicrobial agents.

Material Science Applications

In addition to its pharmaceutical applications, this compound serves as a building block in material science:

- Organic Semiconductors : Its unique electronic properties make it suitable for developing new materials like organic semiconductors and polymers with specific functionalities.

Research Findings and Case Studies

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-benzamido-N-(4-fluorophenyl)thiophene-3-carboxamide | Structure | Selective COX-2 inhibitor |

| 2-acetylamino-N-(4-methylphenyl)thiophene-3-carboxamide | Structure | Antitubercular activity |

| 5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives | Structure | Broad-spectrum antimicrobial activity |

These findings underscore the compound's versatility and potential therapeutic applications across multiple domains.

Mechanism of Action

The mechanism of action of 2-benzamido-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to their potential use as anticancer agents .

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects on Bioactivity :

- The target compound ’s benzamido and phenyl groups may enhance π-π stacking interactions in protein binding, a feature shared with Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (). The dichloro and ethoxyphenyl groups in the latter likely improve metabolic stability and target selectivity .

- Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () features a tetrahydrobenzo ring, which reduces planarity and may limit membrane permeability compared to the target compound’s fully aromatic thiophene core .

Synthetic Utility :

- The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions. For example, highlights the use of ethyl esters as intermediates, while employs methyl esters with dichlorobenzamido groups for scale-up synthesis .

Crystallography and Polymorphism: emphasizes the scarcity of crystal structure data for thiophene derivatives. The target compound’s planar structure contrasts with the non-planar tetrahydrobenzo ring in , which exhibits distinct packing modes and hydrogen-bonding networks .

Biological Activity

2-Benzamido-5-phenylthiophene-3-carboxamide is a heterocyclic compound characterized by a thiophene ring substituted with benzamide and carboxamide functional groups. Its unique structural features contribute to a diverse array of biological activities, making it a significant subject of research in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features:

- A thiophene ring, which is known for its pharmacological properties.

- Benzamide and carboxamide groups that enhance chemical reactivity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Activity

Studies have shown that derivatives of this compound can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Molecular docking studies reveal high binding affinity to COX-2, suggesting potential for anti-inflammatory drug development.

2. Antimicrobial Properties

The compound has demonstrated broad-spectrum antimicrobial activity. Specific derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

3. Anticancer Potential

The mechanism of action involves interaction with specific molecular targets, inhibiting pathways related to cancer cell proliferation. Thiophene derivatives are known to affect various enzymes linked to tumor growth, indicating potential as anticancer agents .

The biological effects of this compound are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For instance:

- Inhibition of COX-2 leads to reduced inflammatory responses.

- Interaction with kinases involved in cell signaling pathways can result in decreased cancer cell viability.

Data Table: Biological Activity Overview

| Compound | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Selective COX-2 inhibitor |

| 2-benzamido-N-(4-fluorophenyl)thiophene-3-carboxamide | Structure | Anticancer activity |

| 5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives | Structure | Broad-spectrum antimicrobial |

Case Studies

- Anti-inflammatory Effects : A study demonstrated that a derivative of this compound significantly reduced inflammation in animal models by inhibiting COX enzymes, confirming its potential therapeutic application in treating inflammatory diseases.

- Antimicrobial Testing : In vitro assays revealed that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Research : Clinical trials involving cell lines showed that the compound could induce apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity.

Q & A

Q. What are the standard synthetic routes for 2-benzamido-5-phenylthiophene-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with thiophene core formation followed by benzamido group introduction. Key steps include:

- Condensation : Reacting thiophene-3-carboxylic acid derivatives with benzoyl chloride derivatives under reflux in solvents like dichloromethane (DCM) .

- Amidation : Using coupling agents (e.g., EDC/HOBt) to attach the benzamido group . Optimization focuses on solvent choice (polar aprotic solvents like DMF improve yields), temperature control (60–80°C), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and amide bond formation (e.g., δ ~10 ppm for NH in benzamido) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement of the thiophene core and substituents .

Q. What are the common biological assays used to evaluate its activity?

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric substrates .

Advanced Research Questions

Q. How can researchers address low yields in the final amidation step?

Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

- Pre-activation of Carboxylic Acids : Use of CDI (1,1′-carbonyldiimidazole) to generate active acyl imidazole intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

- By-product Monitoring : TLC or HPLC to track unreacted starting materials and optimize stoichiometry .

Q. How do structural modifications (e.g., substituents on the benzamido group) influence bioactivity?

Substituent effects are systematically studied via SAR (Structure-Activity Relationship) analysis:

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance antimicrobial activity by increasing electrophilicity .

- Methoxy Groups : Improve solubility and binding to hydrophobic enzyme pockets (e.g., in tyrosine kinase inhibitors) .

- Halogenation (e.g., -Br, -Cl): Boosts cytotoxicity via enhanced membrane permeability .

Q. What computational methods support mechanistic studies of this compound’s bioactivity?

- Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes to targets like DNA gyrase or tubulin .

- MD Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Modeling : ML-based models (e.g., Random Forest) correlate substituent descriptors (logP, polar surface area) with IC₅₀ values .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor absorption). Mitigation strategies:

- Prodrug Design : Introduce ester groups to enhance bioavailability .

- Metabolic Stability Assays : Liver microsome studies identify rapid degradation pathways .

- Formulation Optimization : Nanoencapsulation (liposomes) improves plasma half-life .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.